molecular formula C22H17ClN4O2S B505405 N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

Cat. No.: B505405
M. Wt: 436.9g/mol
InChI Key: ODDDAFNDQDYOBA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and a carbamothioyl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Formation of the carbamothioyl linkage: This involves the reaction of an amine with a thiocarbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)acetyl]-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
  • 2-(4-chlorophenyl)-N-{[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamoyl}acetamide : Similar structure but with a carbamoyl instead of a carbamothioyl group.
  • 2-(4-chlorophenyl)-N-{[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}ethanamide : Similar structure but with an ethanamide instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the oxazolo[4,5-b]pyridine moiety and the carbamothioyl linkage contribute to its distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17ClN4O2S

Molecular Weight

436.9g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C22H17ClN4O2S/c1-13-11-15(21-27-20-18(29-21)3-2-10-24-20)6-9-17(13)25-22(30)26-19(28)12-14-4-7-16(23)8-5-14/h2-11H,12H2,1H3,(H2,25,26,28,30)

InChI Key

ODDDAFNDQDYOBA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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